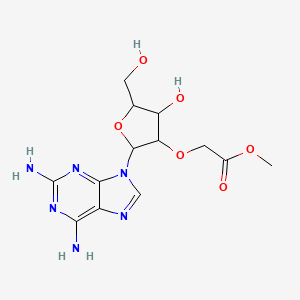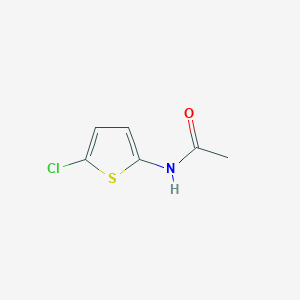
2-Amino-2'-O-(2-methoxy-2-oxoethyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is an adenosine analogue. Adenosine analogues are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of adenosine, followed by the introduction of the 2-methoxy-2-oxoethyl group at the 2’-O position. The amino group is then introduced at the 2-position of the adenine ring. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Applications De Recherche Scientifique
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential to inhibit cancer progression and act as a smooth muscle vasodilator.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. It acts as a smooth muscle vasodilator by binding to adenosine receptors, leading to the relaxation of smooth muscle cells. Additionally, it has been shown to inhibit cancer progression through various pathways, including the modulation of cell cycle and DNA damage responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogues, it has shown promising results in inhibiting cancer progression and acting as a smooth muscle vasodilator .
Propriétés
Formule moléculaire |
C13H18N6O6 |
|---|---|
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
methyl 2-[2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18) |
Clé InChI |
GDVCYWYDGOXLMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)


![(4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12101393.png)


![Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester](/img/structure/B12101418.png)

